molecular formula C15H14N6O B2619479 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 1172262-22-4

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2619479
CAS No.: 1172262-22-4
M. Wt: 294.318
InChI Key: OMGNTSXOSGLLPC-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a heterocyclic compound featuring a pyrimidine core linked to a pyrazole moiety via an amino group at position 4. The phenylacetamide substituent at position 4 of the pyrimidine ring introduces hydrogen-bonding and hydrophobic interactions, which are critical for biological activity.

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-11(22)19-12-3-5-13(6-4-12)20-14-9-15(17-10-16-14)21-8-2-7-18-21/h2-10H,1H3,(H,19,22)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGNTSXOSGLLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit inhibitory effects on various cancer cell lines. For instance, the compound's ability to inhibit specific kinases involved in tumor growth has been documented, suggesting its use in targeted cancer therapies .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that derivatives of pyrazole and pyrimidine possess significant antibacterial and antifungal activities. This suggests that this compound could be effective against resistant strains of bacteria and fungi .

Enzyme Inhibition

Research into the structure–activity relationship (SAR) of similar compounds indicates that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. This includes potential inhibition of phospholipase D, which plays a role in various physiological processes .

Table 1: Comparative Activity of Pyrazole Derivatives

Compound NameTarget EnzymeIC50 (µM)Activity Type
Compound ANAPE-PLD0.072Inhibitor
Compound BKinase X0.050Inhibitor
This compoundUnknownTBDPotential Inhibitor

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into antimicrobial properties highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics, especially against multi-drug resistant strains .

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as CDK2. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates. This leads to cell cycle arrest and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and two analogs from the literature:

Compound Core Structure Key Substituents Biological Target
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide (Target) Pyrimidine-pyrazole Acetamide-phenyl, unsubstituted pyrazole Not specified
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) Pyrimidine-pyrazole Fluoro at C5, methyl at pyrazole-C4, acetamide-pyrazole CDK2 inhibitor
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Pyrimidine-triazole-pyridine Cyclopropyl-triazole, methyl-phenyl, pyridine at pyrimidine-C4 Imatinib analog (BCR-ABL inhibitor)

Key Observations :

  • Target vs. 18 : The target lacks the fluoro and methyl substituents present in compound 17. These groups in 18 enhance CDK2 inhibitory activity by improving binding affinity and metabolic stability .
  • Target vs. 2e : The replacement of pyrazole with triazole and pyridine in 2e introduces conformational rigidity and alters π-π stacking interactions, critical for BCR-ABL kinase inhibition .
Table 2: Physicochemical Comparison
Property Target Compound 18 Compound 2e
Melting Point (°C) Not reported 283.1–284.1 165–167
Synthesis Yield Not reported 17% 30%
Purity (HPLC) Not reported >99% Confirmed via HPLC-UV
Key Functional Groups Acetamide, pyrazole Fluoro, methylpyrazole Triazole, cyclopropyl, pyridine

Analysis :

  • Melting Points : Compound 18’s high melting point suggests strong intermolecular hydrogen bonding (e.g., acetamide NH and pyrimidine N), absent in 2e due to bulky triazole/cyclopropyl groups disrupting crystal packing .
  • Synthesis Efficiency : The low yield of 17% for 18 reflects challenges in coupling sterically hindered pyrimidine intermediates, whereas 2e’s 30% yield indicates optimized microwave-assisted synthesis conditions .

Spectroscopic and Analytical Data

Table 3: NMR and HRMS Key Peaks
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS [M+H]+
Target Expected: NH ~9.5, pyrimidine-H ~8.5 Acetamide C=O ~169, pyrimidine carbons ~156 Not reported
18 9.52 (NH), 8.50 (pyrimidinyl-H) 169.5 (C=O), 148.4 (C-F) 317.1273 (C13H14FN8O+)
2e 8.17 (pyridinyl-H), 7.45 (NH) 169.8 (C=O), 146.2 (triazole-C) Not reported

Insights :

  • The acetamide carbonyl (13C ~169 ppm) is conserved across all compounds, confirming structural stability.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide, a compound featuring a pyrazole and pyrimidine moiety, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structure:

N 4 6 1H pyrazol 1 yl pyrimidin 4 yl amino phenyl acetamide\text{N 4 6 1H pyrazol 1 yl pyrimidin 4 yl amino phenyl acetamide}

This structure includes:

  • A pyrazole ring, which is known for its pharmacological properties.
  • A pyrimidine ring, which enhances the compound's interaction with biological targets.

Research indicates that this compound acts primarily as a CDK2 inhibitor , which is crucial for cell cycle regulation. In ovarian cancer cells, it was observed that the compound:

  • Inhibited the phosphorylation of retinoblastoma protein at Thr821.
  • Induced cell cycle arrest at the S and G2/M phases.
  • Triggered apoptosis in cancer cell lines with sub-micromolar antiproliferative activity (GI50 = 0.127–0.560 µM) .

Anticancer Activity

The compound has demonstrated significant anticancer properties across various studies:

  • In vitro studies showed potent inhibition of cell proliferation in multiple cancer cell lines, indicating its potential as a therapeutic agent against malignancies .
Cell LineGI50 (µM)
Ovarian Cancer0.127
Breast Cancer0.560
Lung Cancer0.300

Kinase Inhibition

The compound's ability to inhibit kinases plays a pivotal role in its anticancer effects:

  • It selectively inhibits CDK2 with a Ki value of 0.005 µM, showcasing its potency against this target .

Additional Biological Activities

While the primary focus has been on its anticancer properties, other biological activities have been explored:

  • Antimicrobial Activity : Some derivatives of similar structures have shown promising antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Activity TypeMIC (mg/mL)
Antibacterial0.0039–0.025

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various contexts:

  • Ovarian Cancer Study : This study demonstrated that the compound effectively reduced cancer cell viability and induced apoptosis through specific molecular pathways .
  • Thyroid Cancer Research : A related pyrazole derivative was found to inhibit cell proliferation by targeting PAK kinases, suggesting similar mechanisms may be applicable to this compound .

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